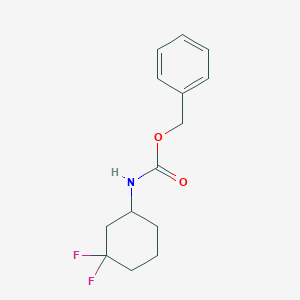

Benzyl (3,3-difluorocyclohexyl)carbamate

説明

Benzyl (3,3-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17F2NO2 . It has an average mass of 269.287 Da and a Monoisotopic mass of 269.122742 Da . It is listed under the CAS No. 921602-76-8 .

Physical And Chemical Properties Analysis

Benzyl (3,3-difluorocyclohexyl)carbamate has a boiling point, but the exact temperature is not specified . More detailed physical and chemical properties were not found in the available sources .科学的研究の応用

Stereospecific Nickel-Catalyzed Cross-Coupling

Research by Harris et al. (2013) in the Journal of the American Chemical Society demonstrated the stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, emphasizing the control of absolute stereochemistry using an achiral catalyst. This study highlights the utility of benzylic carbamates in selective inversion or retention at the electrophilic carbon during chemical reactions (Harris et al., 2013).

Antibacterial Agents Against Gram-Positive Bacteria

Liang et al. (2020) explored (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents, specifically against Gram-positive bacteria. Their study, published in Archiv der Pharmazie, found that certain compounds in this class exhibited potent inhibitory activity against various strains of Staphylococcus aureus and Enterococcus faecalis (Liang et al., 2020).

Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination

Zhang et al. (2007) in the Journal of the American Chemical Society described a treatment of benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate with a gold(I) catalyst. This resulted in high enantioselectivity, demonstrating the significance of benzylic carbamates in gold(I)-catalyzed reactions (Zhang et al., 2007).

Synthesis and Transformations of Alkyl N-(1-Cyclohex-3-enyl)carbamates

Gómez-Sánchez and Marco-Contelles (2005) reported on the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates through Curtius rearrangement in Tetrahedron. Their work demonstrated the versatility of carbamates in synthesizing oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Au(I)-Catalyzed Intramolecular Hydrofunctionalization of Allenes

A 2006 study by Zhang et al. in the Journal of the American Chemical Society explored the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, underlining the role of benzylic carbamates in forming oxygen heterocycles and vinyl tetrahydrocarbazoles (Zhang et al., 2006).

Safety And Hazards

Benzyl (3,3-difluorocyclohexyl)carbamate should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with the skin, eyes, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area, and personal protective equipment should be worn as required .

特性

IUPAC Name |

benzyl N-(3,3-difluorocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c15-14(16)8-4-7-12(9-14)17-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVSCGIGMJHUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741809 | |

| Record name | Benzyl (3,3-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3,3-difluorocyclohexyl)carbamate | |

CAS RN |

921602-76-8 | |

| Record name | Benzyl (3,3-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)

![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)